Lipophilicity-Driven Differentiation Against the Acetamide Analog
The introduction of the phenylsulfonylpropanamide motif in CAS 1797698-31-7 results in a substantial increase in calculated lipophilicity compared to the simpler N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide. This shift in logP alters membrane permeability and non-specific protein binding profiles, a critical consideration in cellular assay design [1].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | XLogP3-AA = -0.9 |
| Quantified Difference | Δ XLogP3-AA = +2.7 log units |
| Conditions | In silico prediction using PubChem XLogP3 algorithm |
Why This Matters
A 2.7-log-unit increase in lipophilicity means the compound will exhibit significantly different cellular permeability and solubility, making it unsuitable as a direct substitute for the acetamide analog in any established biological protocol.
- [1] PubChem. XLogP3-AA values computed for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)acetamide (CID 90624821) and N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylsulfonyl)propanamide (CID 137027511). https://pubchem.ncbi.nlm.nih.gov/ View Source
